3-([1,1'-Biphenyl]-4-YL)propiolic acid
Overview
Description
3-([1,1'-Biphenyl]-4-YL)propiolic acid is a useful research compound. Its molecular formula is C15H10O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tyrosinase Inhibitors
Biphenyl-based compounds, including derivatives of 3-([1,1'-Biphenyl]-4-YL)propiolic acid, have shown significant anti-tyrosinase activities. They are comparable to standard inhibitors like kojic acid, suggesting potential applications in treatments involving pigmentation and skin disorders (Kwong et al., 2017).
Fatty Acid Amide Hydrolase Inhibitors
Alkylcarbamic acid biphenyl-3-yl esters, which are structurally related to this compound, have been found to be inhibitors of fatty acid amide hydrolase (FAAH). These compounds, including URB597, demonstrate analgesic, anxiolytic-like, and antidepressant-like properties in animal models (Mor et al., 2008).
Urease Inhibitors
Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, synthesized from compounds structurally related to this compound, have shown potent inhibitory potential against urease enzyme, indicating potential for therapeutic applications (Nazir et al., 2018).
Corrosion Inhibition
Biphenyl based compounds, including those related to this compound, have been studied for their corrosion inhibition properties. They have shown potential in protecting mild steel from corrosion in acidic environments (Baskar et al., 2012).
Anti-Inflammatory and Analgesic Agents
Derivatives of 4-oxo-4-(biphenyl-4-yl)butanoic acid, structurally related to this compound, have shown good anti-inflammatory and analgesic activities in experimental models. Some of these compounds have a low ulcerogenic action and selectively inhibit COX-2, suggesting potential for safer anti-inflammatory treatments (Husain et al., 2009).
Antimicrobial Properties
Certain derivatives, such as 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes, have been synthesized and tested for antimicrobial activity against several pathogenic fungi, indicating potential for developing new antifungal agents (Castellano et al., 2003).
Drug Metabolism Studies
Biphenyl-based compounds like LY451395, a biaryl-bis-sulfonamide and potent potentiator of AMPA receptors, have been studied using biocatalysis for preparing mammalian metabolites. This demonstrates an application in drug metabolism and pharmacokinetic studies (Zmijewski et al., 2006).
Angiotensin II Receptor Antagonists
A new series of 5-(biphenyl-4-ylmethyl)pyrazoles, structurally similar to this compound, have been synthesized and shown to be potent angiotensin II antagonists, with applications in treating hypertension (Almansa et al., 1997).
Properties
IUPAC Name |
3-(4-phenylphenyl)prop-2-ynoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-7,9-10H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYPVLFGHHYWMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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